Cas no 17099-70-6 (aluminium hexafluorosilicate)

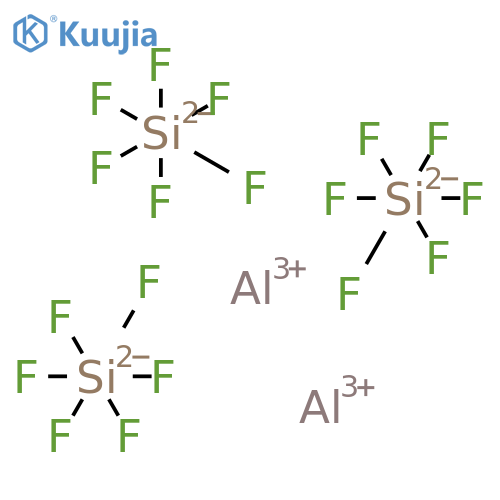

aluminium hexafluorosilicate structure

商品名:aluminium hexafluorosilicate

CAS番号:17099-70-6

MF:Al2F18Si3

メガワット:480.190843582153

CID:95435

aluminium hexafluorosilicate 化学的及び物理的性質

名前と識別子

-

- aluminium hexafluorosilicate

- aluminium fluorosilicate

- aluminum hexafluorosilicate (2:3)

- aluminum silicon(4+) fluoride (2:3:18)

- ALUMINUM HEXAFLUOROSILICATE)

-

- インチ: 1S/2Al.3F6Si/c;;3*1-7(2,3,4,5)6/q2*+3;3*-2

- InChIKey: YOKYIYGYAGPUHG-UHFFFAOYSA-N

- ほほえんだ: [Al+3].[Al+3].[Si-2](F)(F)(F)(F)(F)F.[Si-2](F)(F)(F)(F)(F)F.[Si-2](F)(F)(F)(F)(F)F

計算された属性

- せいみつぶんしりょう: 479.8649

じっけんとくせい

- 密度みつど: 1.918 g/cm3

- ゆうかいてん: decomposes at ~1000℃ [MER06]

- ようかいど: 溶于H2O

- PSA: 0

- ようかいせい: soluble H2O, decomposes in hot H2O [MER06]

aluminium hexafluorosilicate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | A4170-500GM |

Aluminum Silicofluoride |

17099-70-6 | technical | 500gm |

$541.84 | 2023-09-19 |

aluminium hexafluorosilicate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

17099-70-6 (aluminium hexafluorosilicate) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量